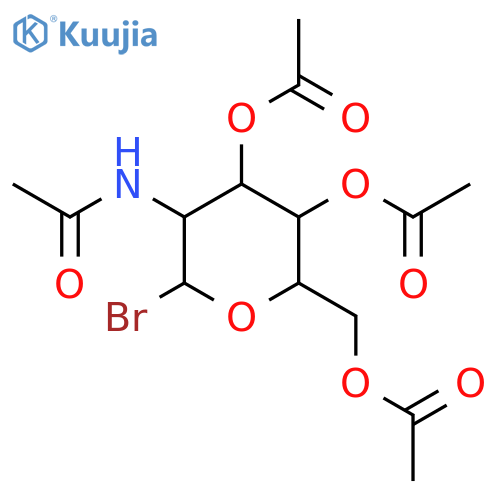

Cas no 39541-21-4 (α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)

39541-21-4 structure

商品名:α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate

CAS番号:39541-21-4

MF:C14H20BrNO8

メガワット:410.214504241943

MDL:MFCD34565773

CID:5225755

α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate 化学的及び物理的性質

名前と識別子

-

- α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate

- SY292443

- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-

- A-D-galactopyranosyl Bromide

- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-galactopyranosyl Bromide

-

- MDL: MFCD34565773

- インチ: 1S/C14H20BrNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)

- InChIKey: HBIPCCBMDPRHBQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(C(C(COC(C)=O)O1)OC(C)=O)OC(C)=O)NC(C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 511

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 117

α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY292443-1g |

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl Bromide |

39541-21-4 | ≥95% | 1g |

¥11250.0 | 2023-03-06 | |

| eNovation Chemicals LLC | Y1194262-1g |

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-galactopyranosyl Bromide |

39541-21-4 | 95% | 1g |

$1435 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582537-1g |

(2R,3R,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4-diyl diacetate |

39541-21-4 | 98% | 1g |

¥11250.00 | 2024-05-15 | |

| eNovation Chemicals LLC | Y1194262-1g |

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-galactopyranosyl Bromide |

39541-21-4 | 95% | 1g |

$1435 | 2023-03-21 |

α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

39541-21-4 (α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量